molecular formula C15H20O3 B1359413 2'-Carboethoxy-3,3-dimethylbutyrophenone CAS No. 898764-26-6

2'-Carboethoxy-3,3-dimethylbutyrophenone

Cat. No. B1359413
M. Wt: 248.32 g/mol
InChI Key: JOXUKFQLXZPMCO-UHFFFAOYSA-N
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Description

2’-Carboethoxy-3,3-dimethylbutyrophenone is a synthetic compound with the molecular formula C15H20O3 . It has a molecular weight of 248.32 . The compound is typically in the form of a yellow oil .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(3,3-dimethylbutanoyl)benzoate . The InChI code for this compound is 1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3 .


Physical And Chemical Properties Analysis

2’-Carboethoxy-3,3-dimethylbutyrophenone is a yellow oil . It has a molecular weight of 248.32 .

Scientific Research Applications

  • Chemical Reactions and Degradation Studies : Compounds like 2,6-dimethylphenol have been studied for their reactions and degradation processes. For instance, the redox process between 2,6-dimethylphenol and iron(III) in aqueous solution has been investigated (Mazellier & Bolte, 1997).

  • Medical Research Applications : Analogous compounds have been used in medical research. For example, a study on ASA404 (5,6-dimethylxanthenone-4-acetic acid), a small-molecule tumour-vascular disrupting agent, was evaluated in combination with standard therapy in patients with non-small cell lung cancer (McKeage et al., 2008).

  • Enzymatic Activity and Microbial Studies : Research involving dimethoxyphenol and its enzymatic activity in various microorganisms, including those expressing multicopper proteins, is another area of interest (Solano et al., 2001).

  • Synthetic Chemistry Applications : The synthesis and study of similar compounds, like progesterone receptor modulators, have been explored. An example includes the development of pyrrole-oxindole derivatives for potential use in female healthcare (Fensome et al., 2008).

  • Molecular Interaction Studies : The intermolecular hydrogen bonding of compounds with similar structures has been studied, providing insights into their potential interactions and applications (Wash et al., 1997).

properties

IUPAC Name

ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12-9-7-6-8-11(12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXUKFQLXZPMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642380
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,3-dimethylbutanoyl)benzoate

CAS RN

898764-26-6
Record name Ethyl 2-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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